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Compound of Interest

Compound Name: 2,6-Dimethyloxan-4-ol

Cat. No.: B3025582

Introduction

2,6-Dimethyloxan-4-ol, a substituted tetrahydropyran, represents a core structural motif in
various natural products and pharmacologically active compounds. Its stereochemistry and
functional group orientation play a pivotal role in its biological activity, making unambiguous
structural elucidation paramount. This technical guide provides a comprehensive, predictive
framework for the spectroscopic characterization of 2,6-Dimethyloxan-4-ol, leveraging
foundational principles and data from analogous structures to anticipate its spectral features in
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry
(MS). This document is intended to serve as a valuable resource for researchers in organic
synthesis, medicinal chemistry, and drug development, enabling them to identify and
characterize this and similar molecules with confidence.

The molecular structure of 2,6-Dimethyloxan-4-ol, with the systematic numbering used in this
guide, is presented below. The molecule can exist as multiple stereoisomers (cis/trans
relationships between the substituents), which will influence the precise spectral data. This
guide will address the general features and discuss potential stereochemical influences.

Caption: Molecular structure of 2,6-Dimethyloxan-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen
framework of organic molecules. For 2,6-Dimethyloxan-4-ol, both *H and 3C NMR will provide
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critical information regarding the number of unique protons and carbons, their connectivity, and

the stereochemical arrangement of the substituents.

Experimental Protocol: NMR Sample Preparation and
Acquisition

Sample Preparation: Dissolve approximately 5-10 mg of purified 2,6-Dimethyloxan-4-ol in
0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of solvent can
influence the chemical shift of the hydroxyl proton[1][2].

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (o
0.00 ppm).

Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g., 400
MHz or higher). Standard pulse programs for *H, 13C{*H}, and DEPT (Distortionless
Enhancement by Polarization Transfer) should be used. 2D NMR experiments such as
COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence)
are highly recommended to confirm proton-proton and proton-carbon correlations,
respectively.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2,6-Dimethyloxan-4-ol is expected to be complex due to the

presence of diastereotopic protons within the oxane ring. The chemical shifts are influenced by

the electronegativity of the ring oxygen and the hydroxyl group.
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Expected Chemical o
Proton(s) _ Expected Multiplicity ~ Notes
Shift (8, ppm)

These methyl groups
are chemically
equivalent if the
molecule possesses a
CHs (at C2 and C6) 1.1-1.3 Doublet (d) C2 symmetry axis
(e.g., in the cis-
isomer). They will be
split by the adjacent

methine proton.

These methine
protons are adjacent
to the ring oxygen,
causing a significant
downfield shift. Their

CH (at C2 and C6) 3.5-4.0 Multiplet (m) multiplicity will be
complex due to
coupling with the
methyl protons and
the adjacent

methylene protons.

These methylene
protons are
diastereotopic and will
CHz (at C3 and C5) 14-22 Multiplet (m) likely appear as
complex multiplets
due to both geminal

and vicinal coupling.

CH (at C4) 3.8-4.2 Multiplet (m) This methine proton is
deshielded by the
attached hydroxyl
group. Its multiplicity
will depend on the

coupling with the
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adjacent methylene

protons.

The chemical shift of
the hydroxyl proton is
highly dependent on
solvent, concentration,
OH (at C4) Variable (1.5 - 5.0) Broad Singlet (br s) and temperature due
to hydrogen bonding.
It may not show
coupling to adjacent

protons.

Causality of Chemical Shifts: The protons on carbons adjacent to the oxygen atom (C2, C6,
and C4) are expected to resonate at lower field (higher ppm values) due to the deshielding
effect of the electronegative oxygen atom[3]. The stereochemistry will significantly impact the
exact chemical shifts and coupling constants. For instance, axial and equatorial protons will
have different chemical environments and thus different chemical shifts.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information on the number of non-equivalent carbon atoms
in the molecule.
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Expected Chemical Shift (3,
Carbon(s) Notes

ppm)

These methyl carbons are in
CHs (at C2 and C6) 20-25 , _ _
the aliphatic region.

These carbons are significantly
CH (at C2 and C6) 70 -75 deshielded due to their
attachment to the ring oxygen.

These methylene carbons are
in the aliphatic region, but

deshielded compared to a

CH: (at C3 and C5) 40 - 50 .
simple alkane due to the
proximity of the oxygen and
hydroxyl groups.
This carbon is deshielded by
CH (at C4) 65 - 70

the attached hydroxyl group.

Symmetry Considerations: In a perfectly symmetric isomer (e.g., the cis isomer with a plane of
symmetry), the number of unique carbon signals would be reduced. For example, C2 and C6
would be equivalent, as would C3 and C5. In an asymmetric isomer, all seven carbons would
be expected to be non-equivalent, resulting in seven distinct signals in the 13C NMR
spectrum([4].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 2,6-Dimethyloxan-4-ol will be dominated by absorptions from
the hydroxyl and ether functional groups.

Experimental Protocol: IR Spectrum Acquisition

o Sample Preparation: The sample can be analyzed as a neat liquid (if it is a liquid at room
temperature) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (if it is a solid), or
as a solution in a suitable solvent (e.g., CCla).
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e Acquisition: The IR spectrum is typically recorded over the range of 4000-400 cm~1. A
background spectrum should be acquired and subtracted from the sample spectrum.

Predicted IR Spectrum

_ Expected Absorption
Functional Group Appearance Notes
Range (cm™?)

The broadness of this
peak is due to
hydrogen bonding. A
sharp peak around
3600 cm~t may be
O-H (Alcohol) 3600 - 3200 Strong, Broad
observed for non-
hydrogen-bonded
(free) O-H groups,
especially in dilute
solution[2][5].

These are the
characteristic

C-H (Alkane) 3000 - 2850 Strong, Sharp stretching vibrations of
sp3 hybridized C-H
bonds.

This absorption is due
to the C-O-C
stretching vibration of
the oxane ring. Cyclic
C-O (Ether) 1150 - 1050 Strong, Sharp )

ethers typically show
a strong C-O
stretching band in this

region[3][6].

This peak

) corresponds to the C-
Medium to Strong, ] o
C-O (Alcohol) 1050 - 1000 sh O stretching vibration
ar
P of the secondary

alcohol.
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Interpretation Logic: The presence of a strong, broad absorption in the 3600-3200 cm~1 region
is a clear indicator of the hydroxyl group. The strong absorption in the 1150-1050 cm~1 region

is characteristic of the ether linkage within the cyclic structure[7]. The region below 1500 cm~1
is known as the fingerprint region and contains a complex pattern of absorptions that is unique
to the molecule[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrum Acquisition

« lonization Method: Electron Impact (EIl) ionization is a common method for this type of
molecule and will likely lead to significant fragmentation, providing structural information.
Softer ionization techniques like Electrospray lonization (ESI) or Chemical lonization (CI) can
be used to enhance the observation of the molecular ion.

e Analysis: The sample is introduced into the mass spectrometer (e.g., via gas
chromatography for a GC-MS analysis), ionized, and the resulting ions are separated based
on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

The molecular formula of 2,6-Dimethyloxan-4-ol is C7H1402, with a molecular weight of
130.19 g/mol .

e Molecular lon (M*): A peak at m/z = 130 is expected, corresponding to the molecular ion.
The intensity of this peak may be weak in EI-MS due to the facile fragmentation of cyclic
ethers and alcohols.

» Key Fragmentation Pathways: The fragmentation of cyclic ethers is often initiated by
cleavage alpha to the ether oxygen[8][9]. For 2,6-Dimethyloxan-4-ol, key fragmentation
pathways are predicted to include:

o Loss of a methyl group (-CHs): A peak at m/z = 115 (M - 15). This would result from the
cleavage of one of the methyl groups at C2 or C6.
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o Loss of water (-H20): A peak at m/z = 112 (M - 18). This is a common fragmentation for
alcohols.

o Alpha-cleavage: Cleavage of the C-C bond adjacent to the ring oxygen. This can lead to
various fragment ions. For example, cleavage of the C2-C3 bond could lead to a fragment
containing the oxygen atom.

o Ring-opening and subsequent fragmentation: The molecular ion can undergo ring opening
followed by further fragmentation, leading to a complex pattern of lower mass ions.

Eay

-+*CH3 - H20 Ring Cleavage

l [C6H1102]* l l [C7H120]*+" l
= TE Wz = 117 (Other Fragments)

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2,6-Dimethyloxan-4-ol in EI-MS.

Conclusion

This guide provides a predictive overview of the key spectroscopic features of 2,6-
Dimethyloxan-4-ol. By understanding the expected NMR chemical shifts and coupling
patterns, the characteristic IR absorption frequencies, and the likely mass spectrometric
fragmentation pathways, researchers can confidently approach the structural elucidation of this
and related substituted oxane systems. The interplay of these techniques, particularly when
combined with 2D NMR experiments, will allow for a definitive assignment of the constitution
and stereochemistry of 2,6-Dimethyloxan-4-ol, a crucial step in its further investigation and
application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Characterization of 2,6-Dimethyloxan-4-
ol: A Predictive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025582#spectroscopic-data-nmr-ir-ms-of-2-6-
dimethyloxan-4-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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